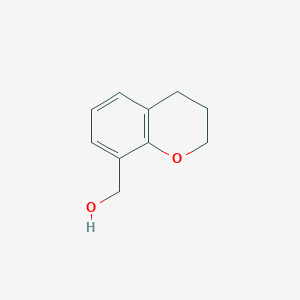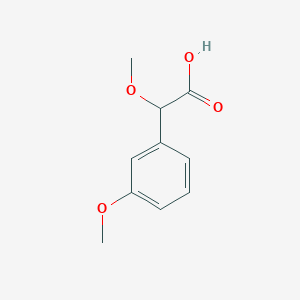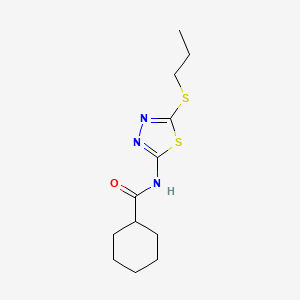
1-(4-bromophenyl)-3-hydroxy-5-phenyl-4-tosyl-1H-pyrrol-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-bromophenyl)-3-hydroxy-5-phenyl-4-tosyl-1H-pyrrol-2(5H)-one, also known as BPTP, is a chemical compound that has been of great interest to researchers due to its potential applications in the field of medicinal chemistry. BPTP is a pyrrole derivative that has been synthesized using various methods and has shown promising results in scientific research.
Mechanism of Action
1-(4-bromophenyl)-3-hydroxy-5-phenyl-4-tosyl-1H-pyrrol-2(5H)-one is believed to work by inhibiting the activity of certain enzymes and receptors in the body. Specifically, 1-(4-bromophenyl)-3-hydroxy-5-phenyl-4-tosyl-1H-pyrrol-2(5H)-one has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3 beta (GSK-3β), which is involved in the regulation of various cellular processes, including cell proliferation and apoptosis. 1-(4-bromophenyl)-3-hydroxy-5-phenyl-4-tosyl-1H-pyrrol-2(5H)-one has also been shown to inhibit the activity of the receptor tyrosine kinase (RTK) c-Met, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-3-hydroxy-5-phenyl-4-tosyl-1H-pyrrol-2(5H)-one has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 1-(4-bromophenyl)-3-hydroxy-5-phenyl-4-tosyl-1H-pyrrol-2(5H)-one can inhibit the growth of cancer cells and reduce the production of amyloid-beta peptides. In vivo studies have shown that 1-(4-bromophenyl)-3-hydroxy-5-phenyl-4-tosyl-1H-pyrrol-2(5H)-one can reduce tumor growth in mice and improve cognitive function in rats.
Advantages and Limitations for Lab Experiments
1-(4-bromophenyl)-3-hydroxy-5-phenyl-4-tosyl-1H-pyrrol-2(5H)-one has several advantages for use in laboratory experiments. It is relatively easy to synthesize using a variety of methods, and it has shown promising results in inhibiting the growth of cancer cells and reducing the production of amyloid-beta peptides. However, 1-(4-bromophenyl)-3-hydroxy-5-phenyl-4-tosyl-1H-pyrrol-2(5H)-one also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 1-(4-bromophenyl)-3-hydroxy-5-phenyl-4-tosyl-1H-pyrrol-2(5H)-one. One area of research could focus on the development of 1-(4-bromophenyl)-3-hydroxy-5-phenyl-4-tosyl-1H-pyrrol-2(5H)-one analogs with improved potency and selectivity for specific targets. Another area of research could focus on the development of 1-(4-bromophenyl)-3-hydroxy-5-phenyl-4-tosyl-1H-pyrrol-2(5H)-one-based drug delivery systems for the targeted delivery of drugs to specific tissues or cells. Additionally, further research is needed to fully understand the mechanism of action of 1-(4-bromophenyl)-3-hydroxy-5-phenyl-4-tosyl-1H-pyrrol-2(5H)-one and its potential applications in the treatment of various diseases.
Synthesis Methods
1-(4-bromophenyl)-3-hydroxy-5-phenyl-4-tosyl-1H-pyrrol-2(5H)-one can be synthesized using a variety of methods, including the Suzuki-Miyaura coupling reaction, the Heck reaction, and the Stille coupling reaction. The Suzuki-Miyaura coupling reaction involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst. The Heck reaction involves the reaction of an aryl halide with an alkene in the presence of a palladium catalyst. The Stille coupling reaction involves the reaction of an aryl halide with an organotin compound in the presence of a palladium catalyst.
Scientific Research Applications
1-(4-bromophenyl)-3-hydroxy-5-phenyl-4-tosyl-1H-pyrrol-2(5H)-one has been studied for its potential use in the treatment of various diseases, including cancer and Alzheimer's disease. 1-(4-bromophenyl)-3-hydroxy-5-phenyl-4-tosyl-1H-pyrrol-2(5H)-one has shown promising results in inhibiting the growth of cancer cells and reducing the production of amyloid-beta peptides, which are associated with Alzheimer's disease.
properties
IUPAC Name |
1-(4-bromophenyl)-4-hydroxy-3-(4-methylphenyl)sulfonyl-2-phenyl-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrNO4S/c1-15-7-13-19(14-8-15)30(28,29)22-20(16-5-3-2-4-6-16)25(23(27)21(22)26)18-11-9-17(24)10-12-18/h2-14,20,26H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSAFGHRSXYYPJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C(=O)N(C2C3=CC=CC=C3)C4=CC=C(C=C4)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-3-hydroxy-5-phenyl-4-tosyl-1H-pyrrol-2(5H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-Methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid](/img/structure/B2882571.png)
![N-[2-(5-Chloro-1-oxo-3,4-dihydroisoquinolin-2-yl)ethyl]but-2-ynamide](/img/structure/B2882574.png)

![3-(3-fluorophenyl)-7-[4-(2-phenylbutanoyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2882577.png)


![5-benzyl-3-oxo-2-phenyl-N-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2882585.png)
![N'-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B2882586.png)



